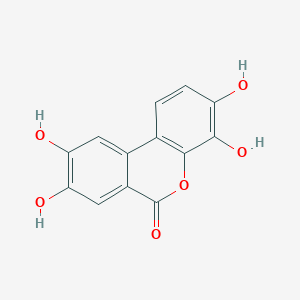

ウロリチン D

概要

説明

ウロリチンDは、ザクロ、ベリー、クルミなどのさまざまな果物やナッツに含まれるエラグ酸およびエラグタンニンから生じる二次代謝物です 。これらの化合物は、腸内細菌によってウロリチンに変換されます。 ウロリチンDは、他のウロリチンとともに、特にがん予防と老化防止の分野における潜在的な健康上の利点のために注目を集めています .

科学的研究の応用

Urolithin D has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the metabolism of ellagitannins and ellagic acid.

Biology: Investigated for its role in modulating gut microbiota and its effects on health.

作用機序

ウロリチンDは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗癌メカニズム: カスパースを活性化したり、癌遺伝子のダウンレギュレーションを介して細胞増殖を阻害したりすることによって、癌細胞のアポトーシスを誘導します.

抗炎症メカニズム: 炎症性サイトカインの産生を阻害し、抗炎症性サイトカインを活性化することにより、炎症経路を調節します.

抗酸化メカニズム: ウロリチンDは、フリーラジカルを捕捉し、抗酸化酵素の活性を高めることによって酸化ストレスを軽減します.

類似化合物:

- ウロリチンA

- ウロリチンB

- ウロリチンC

比較:

- ウロリチンA: 強力な抗炎症作用と抗酸化作用が知られています。 ミトコンドリアの健康を促進する役割で、最も研究されているウロリチンです .

- ウロリチンB: 顕著な抗炎症作用と抗癌作用を示します。 エラグタンニンの異化経路で最後に生成される生成物です .

- ウロリチンC: ウロリチンAとBに比べて研究は少ないですが、潜在的な抗癌作用と抗酸化作用も示しています .

ウロリチンDの独自性: ウロリチンDは、その特定の分子構造により、他のウロリチンとは異なる分子標的に作用できるため、ユニークです。 その独特の化学的性質により、エラグタンニンの代謝を研究し、新しい治療用途を探求する上で貴重な化合物となっています .

生化学分析

Biochemical Properties

Urolithin D interacts with various enzymes, proteins, and other biomolecules in the body. It is known to mediate its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .

Cellular Effects

Urolithin D has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation and induce apoptosis in prostate cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Urolithin D exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its anticancer properties are mediated through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Urolithin D change over time. It has been observed that Urolithin B, a closely related compound, is more stable under conditions of the gastrointestinal tract compared to Urolithin A and ellagic acid

Dosage Effects in Animal Models

The effects of Urolithin D vary with different dosages in animal models. High concentrations of Urolithins have shown cytotoxic activity .

Metabolic Pathways

Urolithin D is involved in various metabolic pathways. It is produced in the gut through the microbial action on ellagitannins and ellagic acid-rich foods

Transport and Distribution

Urolithin D is transported and distributed within cells and tissues. Studies have shown that Urolithin A, a related compound, can be metabolized to form glucuronides in a time-dependent manner

準備方法

合成経路と反応条件: ウロリチンDの合成は、通常、水酸化カリウムの存在下での2-ブロモ-4,5-ジメトキシ安息香酸とピロガロールの反応を含みます 。混合物を加熱し、硫酸銅溶液を加えます。得られた沈殿物をろ過、洗浄、乾燥します。 さらなるステップには、氷酢酸と臭化水素酸の使用、続いてシリカゲルを用いたカラムクロマトグラフィーが含まれます .

工業生産方法: ウロリチンDの工業生産は、収率と純度を最適化するために変更を加えた同様の合成経路を使用してスケールアップできます。 シリカゲルを用いたカラムクロマトグラフィーは、大規模に化合物を精製するための一般的な方法です .

化学反応の分析

反応の種類: ウロリチンDは、以下を含むさまざまな化学反応を受けます。

酸化: ウロリチンDは酸化されてキノンや他の酸化された誘導体を形成することができます。

還元: ジヒドロ誘導体を形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: キノンおよび他の酸化された誘導体。

還元: ジヒドロ誘導体。

置換: アセチル化誘導体.

4. 科学研究への応用

ウロリチンDは、幅広い科学研究への応用を持っています。

化学: エラグタンニンとエラグ酸の代謝を研究するためのモデル化合物として使用されます。

生物学: 腸内細菌叢の調節における役割と、健康への影響について調査されています。

医学: アポトーシスを誘導したり、癌遺伝子のダウンレギュレーションを介して細胞増殖を阻害したりするなど、潜在的な抗癌作用について研究されています.

類似化合物との比較

- Urolithin A

- Urolithin B

- Urolithin C

Comparison:

- Urolithin A: Known for its strong anti-inflammatory and antioxidant properties. It is the most studied urolithin for its role in promoting mitochondrial health .

- Urolithin B: Exhibits significant anti-inflammatory and anticancer activities. It is the last product formed in the catabolic pathway of ellagitannins .

- Urolithin C: Less studied compared to Urolithin A and B, but it also shows potential anticancer and antioxidant properties .

Uniqueness of Urolithin D: Urolithin D is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to other urolithins. Its distinct chemical properties make it a valuable compound for studying the metabolism of ellagitannins and exploring new therapeutic applications .

特性

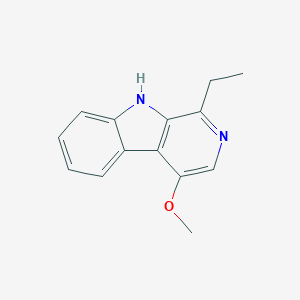

IUPAC Name |

3,4,8,9-tetrahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZDQSKPNPRYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156886 | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

131086-98-1 | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urolithin D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVT9VXW2DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

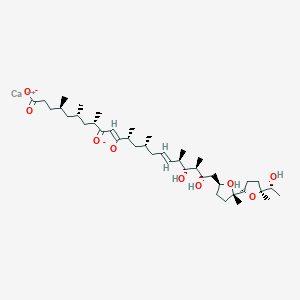

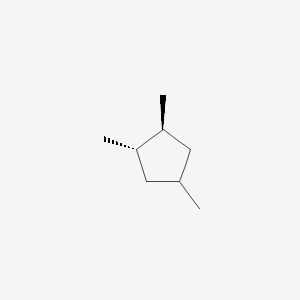

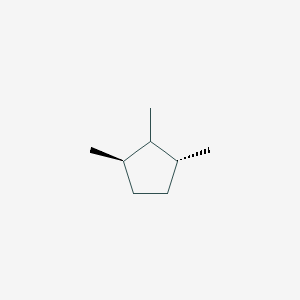

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B31376.png)

![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)